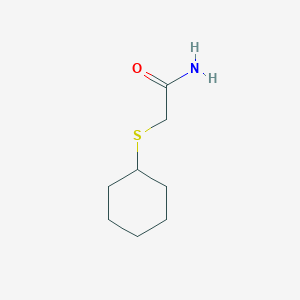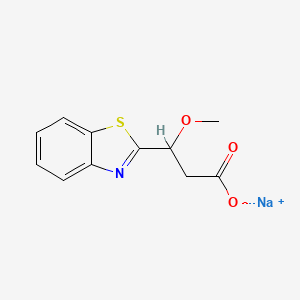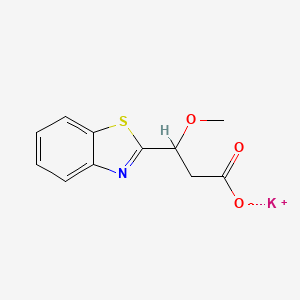![molecular formula C11H8F2N4O4 B6422526 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione CAS No. 302935-80-4](/img/structure/B6422526.png)
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione, also known as DFMH, is a synthetic compound that belongs to the class of hydrazones. It is a white solid with a molecular weight of 336.22 g/mol, and is soluble in water, dimethyl sulfoxide, and other organic solvents. DFMH has been studied extensively in scientific research due to its wide range of applications in laboratory experiments.
Scientific Research Applications
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been used in a variety of scientific research applications, including in the fields of organic synthesis, medicinal chemistry, and drug discovery. It can be used as a reagent for the synthesis of various compounds, such as heterocyclic compounds, and can also be used as a catalyst for the synthesis of other compounds. 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has also been used in the synthesis of drugs, such as antifungal agents and antiviral agents. In addition, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been used in the synthesis of other compounds, such as antioxidants, antimalarials, and anti-inflammatory agents.
Mechanism of Action
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is believed to act as a pro-drug, meaning it is converted to an active form in the body. When 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione is metabolized, it is converted to its active form, which is a hydrazone. This active form of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione can then interact with various enzymes and other molecules in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione have been studied extensively in laboratory experiments. It has been found to inhibit the activity of various enzymes, such as cytochrome P450, cyclooxygenase, and lipoxygenase. In addition, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been found to inhibit the activity of various signaling molecules, such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. Furthermore, 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has been found to exhibit antioxidant activity, and has been shown to reduce inflammation and oxidative stress in laboratory experiments.
Advantages and Limitations for Lab Experiments
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is also relatively stable. Furthermore, it is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to using 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione in laboratory experiments. It can be toxic if ingested, and it can also be irritating to the skin and eyes. In addition, it can be difficult to control the amount of 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione produced in experiments, as it can be difficult to measure its concentration accurately.
Future Directions
The potential future directions for 5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In particular, further research into its potential anti-inflammatory and antioxidant effects could be beneficial. In addition, further research into its potential use in drug discovery and development could also be beneficial. Finally, further research into its potential use as a reagent in organic synthesis could also be beneficial.
Synthesis Methods
5-{2-[4-(difluoromethoxy)phenyl]hydrazin-1-ylidene}-1,3-diazinane-2,4,6-trione can be synthesized through a variety of methods, including the reaction of 4-difluoromethoxybenzaldehyde and hydrazine hydrate in methanol. This reaction produces the hydrazone intermediate, which is then oxidized with potassium permanganate to form the desired product. Other methods of synthesis include the reaction of 4-difluoromethoxybenzaldehyde with hydrazine hydrate in ethyl acetate, and the reaction of 4-difluoromethoxybenzaldehyde with hydrazine sulfate in aqueous sodium hydroxide.
properties
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4O4/c12-10(13)21-6-3-1-5(2-4-6)16-17-7-8(18)14-11(20)15-9(7)19/h1-4,10H,(H3,14,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXGDSPZDUJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-(difluoromethoxy)phenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422456.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B6422480.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6422485.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6422496.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6422502.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B6422511.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B6422513.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B6422521.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)

